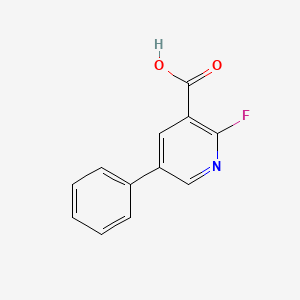

2-Fluoro-5-phenylpyridine-3-carboxylic acid

Übersicht

Beschreibung

2-Fluoro-5-phenylpyridine-3-carboxylic acid (FPPCA) is an organic compound and a member of the pyridine carboxylic acid family. It is a colorless solid that is soluble in water, alcohol, and other polar solvents. FPPCA is widely used in the synthesis of various compounds, particularly in the pharmaceutical and agricultural industries. It is also used as a reagent in organic synthesis. In addition, FPPCA has been studied for its potential use in the treatment of certain diseases, including cancer, Parkinson's disease, and Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways:

- A novel synthetic pathway leads to 4-fluoropyridines, where 2-Fluoroallylic alcohols are transformed into 4-(2-fluoroallyl)oxazol-5(4H)-ones, and eventually into substituted 2-aryl-4-fluoro-6-phenylpyridines through an aza-Cope rearrangement (Wittmann et al., 2006).

- The preparation of 3-amino-2-fluoro carboxylic acid derivatives from alanine, valine, leucine, threonine, and β3h-alanine, incorporating these fluoro-β-amino acid residues into pyrimidinones and cyclic β-peptides (Yoshinari et al., 2011).

Chemosensors and Photocatalysis:

- The synthesis of porphyrin-appended terpyridine as a chemosensor for cadmium, using a novel simple strategy that includes the synthesis of 2,2':6',2''-terpyridine-4'-carboxylic acid (Luo et al., 2007).

- The creation of fluorinated Ir(III)-terpyridine-phenylpyridine-X complexes by selective C-F activation, which are used as photosensitizers for photocatalytic hydrogen generation and in photoredox catalysis (Porras et al., 2016).

Chemical Structure and Properties

Crystal Structures and Interactions:

- Cu(II) carboxylate complexes (carboxylate = 2-fluorobenzoic acid) characterized by single-crystal X-ray diffraction, IR spectroscopy, and thermal analyses, exhibiting square pyramidal geometry and 1-D chain structures (Zheng et al., 2011).

- The co-crystallization of 5-fluoroisophthalic acid with 4,4′-bipyridine, forming an acid–base molar ratio of 1:1, arranging alternately in the crystal structure through intermolecular hydrogen bonds (Qin, 2011).

Chemical Synthesis and Modification:

- Synthesis of mono- and difluoronaphthoic acids, essential components of several biologically active compounds, through a new general route involving fluorinated phenylacetic acids (Tagat et al., 2002).

- Metal-free, acid-catalyzed ortho-directed synthesis of anthranilic acid derivatives using carbodiimides, demonstrating regiospecific synthesis with various 2-fluoroaromatic acids or esters (Culf et al., 2015).

Eigenschaften

IUPAC Name |

2-fluoro-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCVAVZUHKUAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

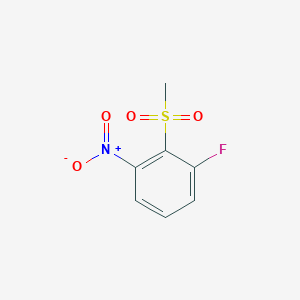

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B1440307.png)

![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)